molecular formula C22H18N4OS B299398 2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B299398
M. Wt: 386.5 g/mol
InChI Key: XGNHNRNPFGOFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a compound with potential applications in scientific research. It is a heterocyclic compound with a complex structure that makes it interesting for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including kinases and topoisomerases, which are involved in DNA replication and cell division. This inhibition leads to the suppression of cell growth and proliferation, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the expression of certain genes involved in cancer progression. In addition, it has been shown to exhibit antiviral and antibacterial activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in lab experiments is its potential as a kinase inhibitor, which makes it interesting for cancer research. It also exhibits a range of biochemical and physiological effects, which makes it useful for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide. One direction is to study its potential as a kinase inhibitor for cancer treatment. Another direction is to investigate its antiviral and antibacterial activities for the development of new antimicrobial agents. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves the reaction of 2-thiophenecarboxylic acid, 2-amino-4-methylpyrimidine, and N-phenyl-1,2-phenylenediamine in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor, which makes it interesting for cancer research.

properties

Product Name

2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-14-19(21(27)24-15-8-3-2-4-9-15)20(18-12-7-13-28-18)26-17-11-6-5-10-16(17)25-22(26)23-14/h2-13,20H,1H3,(H,23,25)(H,24,27)

InChI Key

XGNHNRNPFGOFEE-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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